3-(4-chlorophenyl)-1-(3-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
1-(4-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a triazoloazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazoloazepine moiety: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the chlorophenyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or a carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROPHENYL)-3-(3-FLUOROPHENYL)UREA: Lacks the triazoloazepine moiety.
1-(4-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-(METHYL)UREA: Lacks the triazoloazepine moiety and has a simpler structure.
Uniqueness
The presence of the triazoloazepine moiety in 1-(4-CHLOROPHENYL)-3-(3-FLUOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA makes it unique compared to other similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21ClFN5O |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(3-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C21H21ClFN5O/c22-15-8-10-17(11-9-15)24-21(29)28(18-6-4-5-16(23)13-18)14-20-26-25-19-7-2-1-3-12-27(19)20/h4-6,8-11,13H,1-3,7,12,14H2,(H,24,29) |
InChI Key |
KBCXYMYDJUSGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN(C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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